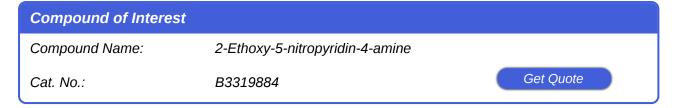


Spectroscopic Characterization of 2-Ethoxy-5nitropyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-Ethoxy-5-nitropyridin-4-amine**. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Ethoxy-5-nitropyridin-4-amine**. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.5	S	1H	H-6 (proton on the pyridine ring)
~6.5	S	1H	H-3 (proton on the pyridine ring)
~4.3	q	2H	-OCH ₂ CH ₃
~1.4	t	3H	-OCH ₂ CH ₃
~5.0-6.0	br s	2H	-NH2

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts for the amine protons (-NH₂) can be broad and their position may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~160	C-2 (C-OEt)
~155	C-4 (C-NH ₂)
~140	C-6
~135	C-5 (C-NO ₂)
~105	C-3
~65	-OCH₂CH₃
~14	-OCH ₂ CH ₃

Solvent: CDCl3 or DMSO-d6.

Table 3: Predicted IR Spectroscopic Data



Wavenumber (cm⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amine)
3100-3000	Medium	C-H stretching (aromatic)
2980-2850	Medium	C-H stretching (aliphatic)
1620-1600	Strong	N-H bending (amine)
1580-1450	Strong	C=C and C=N stretching (aromatic ring)
1540-1500 & 1350-1300	Strong	N-O stretching (nitro group)
1250-1200	Strong	C-O stretching (ethoxy group)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
183.07	[M] ⁺ (Molecular Ion)
155.08	[M - C ₂ H ₄] ⁺
137.06	[M - NO ₂] ⁺
125.06	[M - C ₂ H ₄ - NO] ⁺

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.



Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of 2-Ethoxy-5-nitropyridin-4-amine.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
- If the sample contains any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Acquire a ¹³C NMR spectrum. This will require a greater number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

- Place a small amount (approx. 1-2 mg) of the solid sample in a clean vial.
- Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.
- Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.



- Using a pipette, drop a small amount of the solution onto the salt plate.
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- For ESI, the solution can be directly infused into the ion source. For EI with a direct insertion probe, a small amount of the solid sample can be placed on the probe.

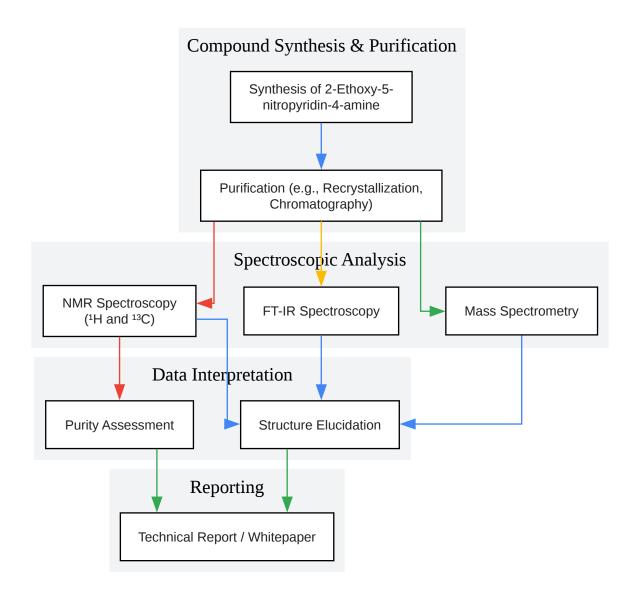
Data Acquisition:

- Introduce the sample into the ion source of the mass spectrometer.
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- The resulting spectrum will show the molecular ion peak and various fragment ion peaks.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Ethoxy-5-nitropyridin-4-amine**.





Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-Ethoxy-5-nitropyridin-4-amine**.

• To cite this document: BenchChem. [Spectroscopic Characterization of 2-Ethoxy-5-nitropyridin-4-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3319884#spectroscopic-data-for-2-ethoxy-5-nitropyridin-4-amine-nmr-ir-mass-spec]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com